molecular formula C18H22 B14430967 Benzene, 1,1'-(1-ethyl-1,4-butanediyl)bis- CAS No. 81631-59-6

Benzene, 1,1'-(1-ethyl-1,4-butanediyl)bis-

Cat. No.: B14430967
CAS No.: 81631-59-6
M. Wt: 238.4 g/mol
InChI Key: JMPKPOWYWZHUJX-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known as 1,4-Diphenylbutane. This compound consists of two benzene rings connected by a butane chain with an ethyl group attached to the first carbon of the butane chain. It is a colorless liquid with a characteristic aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- typically involves the reaction of benzene with 1,4-dibromobutane in the presence of a strong base such as sodium or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzene rings.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form the corresponding alkanes.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    1,4-Diphenylbutane: Similar structure but without the ethyl group.

    1,4-Diphenyl-2-butene: Contains a double bond in the butane chain.

    1,4-Diphenyl-2-butyne: Contains a triple bond in the butane chain.

Uniqueness: Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

81631-59-6

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

6-phenylhexan-3-ylbenzene

InChI

InChI=1S/C18H22/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,17H,2,9,12,15H2,1H3

InChI Key

JMPKPOWYWZHUJX-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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